molecular formula C15H19NO2 B14264183 2-Hexylisoquinoline-1,3(2H,4H)-dione CAS No. 168551-61-9

2-Hexylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B14264183
CAS No.: 168551-61-9
M. Wt: 245.32 g/mol
InChI Key: LMONSPPCSINGKH-UHFFFAOYSA-N
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Description

2-Hexylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative features a hexyl group attached to the nitrogen atom of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The hexyl group can be introduced through alkylation reactions using hexyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hexylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups, depending on the reagents used.

Scientific Research Applications

2-Hexylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    2-Methylisoquinoline-1,3(2H,4H)-dione: A similar compound with a methyl group instead of a hexyl group.

    2-Propylisoquinoline-1,3(2H,4H)-dione: A derivative with a propyl group.

Uniqueness

2-Hexylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the hexyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.

Properties

168551-61-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-hexyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3

InChI Key

LMONSPPCSINGKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CC2=CC=CC=C2C1=O

Origin of Product

United States

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